Cas no 848868-99-5 (8-(4-ethylpiperazin-1-yl)methyl-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one)

8-(4-ethylpiperazin-1-yl)methyl-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one structure
848868-99-5 structure
商品名:8-(4-ethylpiperazin-1-yl)methyl-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one
CAS番号:848868-99-5
MF:C23H23F3N2O3
メガワット:432.435536623001
CID:5419903

8-(4-ethylpiperazin-1-yl)methyl-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one 化学的及び物理的性質

名前と識別子

    • 8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)chromen-4-one
    • 8-(4-ethylpiperazin-1-yl)methyl-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one
    • インチ: 1S/C23H23F3N2O3/c1-2-27-10-12-28(13-11-27)14-17-18(29)9-8-16-20(30)19(15-6-4-3-5-7-15)22(23(24,25)26)31-21(16)17/h3-9,29H,2,10-14H2,1H3
    • InChIKey: FBWBQJANAXNANC-UHFFFAOYSA-N
    • ほほえんだ: C1(C(F)(F)F)OC2=C(CN3CCN(CC)CC3)C(O)=CC=C2C(=O)C=1C1=CC=CC=C1

8-(4-ethylpiperazin-1-yl)methyl-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3385-1250-15mg
8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one
848868-99-5
15mg
$89.0 2023-09-11
Life Chemicals
F3385-1250-3mg
8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one
848868-99-5
3mg
$63.0 2023-09-11
Life Chemicals
F3385-1250-40mg
8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one
848868-99-5
40mg
$140.0 2023-09-11
Life Chemicals
F3385-1250-20mg
8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one
848868-99-5
20mg
$99.0 2023-09-11
Life Chemicals
F3385-1250-50mg
8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one
848868-99-5
50mg
$160.0 2023-09-11
Life Chemicals
F3385-1250-20μmol
8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one
848868-99-5
20μmol
$79.0 2023-09-11
Life Chemicals
F3385-1250-10mg
8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one
848868-99-5
10mg
$79.0 2023-09-11
Life Chemicals
F3385-1250-10μmol
8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one
848868-99-5
10μmol
$69.0 2023-09-11
Life Chemicals
F3385-1250-4mg
8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one
848868-99-5
4mg
$66.0 2023-09-11
Life Chemicals
F3385-1250-75mg
8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one
848868-99-5
75mg
$208.0 2023-09-11

8-(4-ethylpiperazin-1-yl)methyl-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one 関連文献

8-(4-ethylpiperazin-1-yl)methyl-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-oneに関する追加情報

Research Briefing on 8-(4-ethylpiperazin-1-yl)methyl-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one (CAS: 848868-99-5)

The compound 8-(4-ethylpiperazin-1-yl)methyl-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one (CAS: 848868-99-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, biological activity, and pharmacological properties.

Recent studies have highlighted the compound's role as a potent inhibitor of specific kinase pathways, particularly those involved in inflammatory and oncogenic signaling. The presence of the trifluoromethyl group and the ethylpiperazine moiety enhances its binding affinity and selectivity towards target proteins, making it a promising candidate for drug development. Computational docking studies and in vitro assays have demonstrated its efficacy in modulating key cellular pathways.

In terms of synthesis, advancements have been made in optimizing the yield and purity of 8-(4-ethylpiperazin-1-yl)methyl-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one. Novel catalytic methods and green chemistry approaches have been employed to reduce byproduct formation and improve scalability. These developments are critical for transitioning from laboratory-scale production to industrial applications.

Pharmacokinetic studies have revealed favorable absorption and distribution profiles for this compound, with moderate metabolic stability. However, challenges remain in addressing its solubility and bioavailability, which are currently under investigation using formulation strategies such as nanoparticle encapsulation and prodrug design.

Ongoing research is exploring the compound's potential in treating diseases such as rheumatoid arthritis, certain cancers, and neurodegenerative disorders. Preclinical trials have shown promising results, with reduced toxicity compared to existing therapeutics. Collaborative efforts between academic institutions and pharmaceutical companies are accelerating the translation of these findings into clinical applications.

In conclusion, 8-(4-ethylpiperazin-1-yl)methyl-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one represents a versatile scaffold with significant therapeutic potential. Future research should focus on elucidating its mechanism of action, optimizing its pharmacokinetic properties, and validating its efficacy in human trials. This compound exemplifies the intersection of chemical innovation and biological discovery in modern drug development.

おすすめ記事

推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.